5-Bromo-2'-deoxy-2'-fluorouridine

Description

Classification as a Synthetic Nucleoside Analog

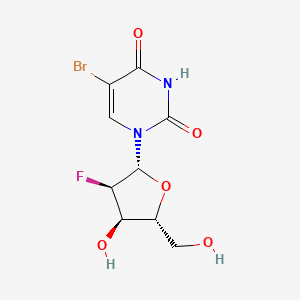

5-Bromo-2'-deoxy-2'-fluorouridine is classified as a synthetic halogenated pyrimidine (B1678525) nucleoside analog. To understand this classification, it is essential to deconstruct the molecule's name and structure. It is an analog of the natural nucleoside uridine (B1682114). The key modifications from deoxyuridine are:

A bromine atom at the 5th position of the uracil (B121893) base: This modification is a hallmark of several biologically active nucleosides, the most famous being 5-Bromo-2'-deoxyuridine (B1667946) (BrdU). Halogenation at this position can significantly alter the molecule's electronic properties and steric profile.

A fluorine atom at the 2' position of the deoxyribose sugar ring: The replacement of the hydroxyl group (-OH) or a hydrogen atom (-H) with fluorine at the 2' position is a critical modification in nucleoside chemistry. This substitution is known to confer unique properties, including increased stability against enzymatic degradation. oup.com

These synthetic alterations result in a molecule that can act as a probe or modulator of biological systems that recognize natural nucleosides.

| Property | Value |

|---|---|

| CAS Number | 55612-18-5 glpbio.com |

| Molecular Formula | C₉H₁₀BrFN₂O₅ |

| Molecular Weight | 325.09 g/mol nih.gov |

Historical Context of Halogenated Pyrimidine Nucleoside Analogs in Biological Investigation

The development of halogenated pyrimidine nucleosides has a rich history rooted in the quest for antiviral and anticancer agents. The journey began in the mid-20th century with the synthesis of compounds like 5-Fluorouracil (B62378) (5-FU), which demonstrated significant antitumor activity. This discovery spurred decades of research into how modifying the pyrimidine base and the sugar moiety could lead to new therapeutic agents. nih.gov

The introduction of a halogen, such as bromine or fluorine, at the C-5 position of the pyrimidine ring was a key strategy. 5-Bromo-2'-deoxyuridine (BrdU), a thymidine (B127349) analog, became a cornerstone of cell biology research. wikipedia.orgsigmaaldrich.com Its ability to be incorporated into newly synthesized DNA during the S phase of the cell cycle made it an invaluable tool for labeling and tracking proliferating cells. sigmaaldrich.combiotium.com

In parallel, modifications to the sugar ring were explored. The 1970s saw the synthesis of the first 2'-fluoro nucleosides. oup.com Researchers found that introducing a highly electronegative fluorine atom at the 2'-position could alter the sugar's conformation and increase the stability of the glycosidic bond, which links the sugar to the nucleobase, making the analog more resistant to breakdown by enzymes. oup.comnih.gov This line of research has produced a variety of 2'-fluorinated nucleosides with potent antiviral activities against viruses like Hepatitis C (HCV), Herpes Simplex Virus (HSV), and various bunyaviruses. nih.govnih.govnih.gov this compound is a product of these converging historical research streams, combining both a C-5 base halogenation and a 2'-sugar fluorination.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| Uridine | C₉H₁₂N₂O₆ | 244.20 | Natural RNA nucleoside with a ribose sugar. |

| 5-Bromo-2'-deoxyuridine (BrdU) | C₉H₁₁BrN₂O₅ | 307.10 sigmaaldrich.comsigmaaldrich.comcaymanchem.comsigmaaldrich.comchemicalbook.com | Deoxyribose sugar; Bromine at C5 position. wikipedia.org Widely used to label proliferating cells. sigmaaldrich.com |

| This compound | C₉H₁₀BrFN₂O₅ | 325.09 nih.gov | Deoxyribose sugar; Bromine at C5; Fluorine at 2' position. |

Significance within Contemporary Nucleoside Analog Research

The significance of this compound in modern research lies in its specific, albeit niche, applications and its representation of a class of compounds with broad therapeutic potential.

Potential as an Antiviral Agent: The compound has been identified as a potential antiviral agent. medchemexpress.com The combination of a 5-bromo substitution and a 2'-fluoro modification is a strategy employed in the design of nucleoside analogs to inhibit viral replication. The 2'-fluoro group can enhance metabolic stability, while the 5-bromo group can affect interactions with viral enzymes. nih.govrsc.org

Probe for Tumor Proliferation: A radiolabeled version of the compound, 5-[⁷⁶Br]bromo-2'-fluoro-2'-deoxyuridine ([⁷⁶Br]BFU), has been successfully validated in animal models as a marker for tumor proliferation. researchgate.net This research demonstrates that the molecule is incorporated into the DNA of dividing cells, similar to BrdU, and can be detected using non-invasive imaging techniques like Positron Emission Tomography (PET). This application is significant for cancer diagnostics and for monitoring the effectiveness of antitumor therapies. researchgate.net

Intermediate in Chemical Synthesis: The molecule serves as a reagent in the synthesis of other complex nucleoside analogs. Specifically, it has been used to create β-D-arabinofuranosyl and deoxyfluoro-β-D-ribofuranosyl pyrimidine nucleosides that exhibit activity against various species of Mycobacterium, including those that cause tuberculosis. mdpi.com This highlights its role as a versatile building block in medicinal chemistry, contributing to the urgent need for new drugs against multidrug-resistant tuberculosis. mdpi.com

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C9H10BrFN2O5 |

|---|---|

Poids moléculaire |

325.09 g/mol |

Nom IUPAC |

5-bromo-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H10BrFN2O5/c10-3-1-13(9(17)12-7(3)16)8-5(11)6(15)4(2-14)18-8/h1,4-6,8,14-15H,2H2,(H,12,16,17)/t4-,5-,6-,8-/m1/s1 |

Clé InChI |

WFOXFPXBLFRFHB-UAKXSSHOSA-N |

SMILES isomérique |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F)Br |

SMILES canonique |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)Br |

Origine du produit |

United States |

Mechanisms of Biological Action of 5 Bromo 2 Deoxy 2 Fluorouridine Analogs in Cellular Models

Interaction with Deoxyribonucleic Acid Synthesis and Integrity

The primary mechanism of action for these analogs revolves around their structural similarity to thymidine (B127349), which allows them to be incorporated into newly synthesized DNA. This incorporation is not without consequences, as it directly impacts the integrity and replication dynamics of the genetic material.

Analogs such as 5-Bromo-2'-deoxyuridine (B1667946) (BrdU) are synthetic pyrimidine (B1678525) nucleosides that mimic thymidine. wikipedia.org During the S phase of the cell cycle, when DNA replication is active, these analogs can be taken up by the cell and incorporated into the nascent DNA strands in place of thymidine. mdpi.comsigmaaldrich.com This process is not unique to BrdU; other halogenated analogs like 5-chloro-2'-deoxyuridine (B16210) (CldU) and 5-iodo-2'-deoxyuridine (IdU) are also incorporated in a similar fashion. nih.govnih.gov

The incorporation is facilitated by the cellular machinery that synthesizes DNA, which recognizes the analog due to its structural resemblance to the natural nucleoside. nih.gov Once integrated, the analog remains a stable part of the DNA and is passed on to daughter cells during mitosis. nih.govnih.gov This characteristic has made BrdU a widely used marker for identifying cells that are actively dividing and synthesizing DNA. biotium.commpbio.com The competition between the analog and endogenous thymidine means that the level of incorporation can be influenced by the concentration of the analog and the cellular pool of thymidine. nih.gov

| Compound Name | Abbreviation | Structural Difference from Thymidine | Primary Use in Research |

|---|---|---|---|

| 5-Bromo-2'-deoxyuridine | BrdU | Bromine atom at the 5-position of the pyrimidine ring instead of a methyl group. | Labeling proliferating cells to study DNA synthesis and cell cycle kinetics. sigmaaldrich.commpbio.com |

| 5-Chloro-2'-deoxyuridine | CldU | Chlorine atom at the 5-position of the pyrimidine ring. | Used in dual-labeling studies with other analogs to track DNA replication over time. nih.gov |

| 5-Iodo-2'-deoxyuridine | IdU | Iodine atom at the 5-position of the pyrimidine ring. | Used as a radiosensitizer and for DNA labeling, often in conjunction with BrdU. nih.govnih.gov |

| 5-Ethynyl-2'-deoxyuridine (B1671113) | EdU | Ethynyl group at the 5-position of the pyrimidine ring. | An alternative to BrdU for detecting DNA synthesis, utilizing click chemistry for detection. nih.govnih.gov |

| 5-Bromo-2'-deoxy-2'-fluorouridine | - | Bromine atom at the 5-position and a fluorine atom at the 2' position of the sugar moiety. | Studied for its potential biological activities. biosynth.com |

The substitution of thymidine with a halogenated analog is not a benign event. The presence of the bromine atom in BrdU, for instance, can alter the electronic properties of the base. This can lead to mispairing during subsequent rounds of DNA replication, where bromouracil may pair with guanine (B1146940) instead of adenine (B156593), resulting in mutations. nih.gov

The incorporation of these analogs can also introduce structural instability into the DNA. Studies have shown that BrdU incorporation can lead to sister-chromatid exchanges and double-strand breaks. mdpi.com This DNA damage can trigger cellular stress responses and affect the fidelity of DNA replication. In some cellular models, such as in Tetrahymena pyriformis, the presence of BrdU-substituted DNA can lead to a temporary halt in cell division until the altered DNA is replicated. nih.gov High levels of incorporation can be cytotoxic and can lead to the activation of apoptotic pathways, particularly in developing tissues like the cerebellum. mdpi.com

The incorporation of 5-Bromo-2'-deoxyuridine and its analogs can be modulated by targeting enzymes involved in nucleotide metabolism. For example, the co-administration of thymidylate synthetase inhibitors like fluorouracil or 5-fluoro-2'-deoxyuridine (B1346552) (FdUrd) can enhance the incorporation of BrdU and IdU into the DNA of tumor cells. nih.gov By inhibiting the de novo synthesis of thymidylate, these drugs reduce the intracellular pool of thymidine, thereby increasing the chance of the analog being used by DNA polymerase. nih.gov This biochemical modulation is a strategy that has been explored to increase the efficacy of these analogs as radiosensitizers in cancer therapy. nih.gov The presence of BrdU in the DNA template itself can also potentially influence the activity of DNA polymerases and other DNA-binding proteins, though this is a less characterized aspect of its mechanism.

Impact on Cellular Proliferation and Differentiation Pathways

Beyond the immediate effects on DNA, the incorporation of these analogs has significant downstream consequences on the regulation of cell division and the developmental fate of cells.

The DNA damage and replication stress induced by the incorporation of analogs like BrdU can activate cellular DNA damage signaling pathways. core.ac.uk This can lead to the activation of checkpoint kinases such as Chk1 and Chk2, as well as the tumor suppressor protein p53. core.ac.uk The activation of these signaling cascades can result in cell cycle arrest, providing the cell with time to repair the DNA damage.

In p16-null lung cancer cells, for example, treatment with BrdU has been shown to cause a reduction in proliferation and an accumulation of cells in the S, G2/M, and G0 phases of the cell cycle. core.ac.uk This suggests that the presence of the analog can trigger checkpoints that halt cell cycle progression. The specific effects on the cell cycle can be dose-dependent, with low doses having minimal impact while higher doses can significantly alter cell cycle dynamics and lead to a senescence-like phenotype. mdpi.comcore.ac.uk

| Cellular Model | Analog Studied | Observed Effect on Cell Cycle | Key Molecular Mediators |

|---|---|---|---|

| p16-null lung cancer cells (A549) | 5-Bromo-2'-deoxyuridine (BrdU) | Reduced proliferation; accumulation of cells in S, G2/M, and G0 phases; induction of a senescence-like phenotype. core.ac.uk | Activation of Chk1, Chk2, and p53. core.ac.uk |

| Cerebellar Neuroblasts (in vivo, rat) | 5-Bromo-2'-deoxyuridine (BrdU) | High doses interfere with cell-cycle progression and promote apoptosis. mdpi.com | Not explicitly detailed in the provided context. |

| Tetrahymena pyriformis | 5-Bromodeoxyuridine (BUdR) | Initiation of a second DNA replication round without subsequent cell division, which is reversible upon removal of the analog. nih.gov | Structural changes in the DNA containing the analog. nih.gov |

The influence of BrdU and its analogs extends to the complex processes of cellular differentiation. The incorporation of BrdU into DNA can alter gene expression patterns, which in turn can influence the developmental fate of a cell. It has been reported that BrdU can stimulate differentiation and maturation in some leukemia cell lines. sigmaaldrich.com

Conversely, in other contexts, it can inhibit differentiation. sigmaaldrich.com For instance, when murine embryonic stem cells are exposed to BrdU, they have been observed to lose the expression of stem cell markers and undergo differentiation towards a glial lineage, specifically up-regulating astrocytic markers. nih.gov This effect was associated with a decrease in DNA methylation, suggesting that the analog can influence epigenetic states. wikipedia.orgnih.gov These findings underscore that the incorporation of a synthetic analog into the genome can have profound and context-dependent effects on the determination of cell fate. nih.gov

Effects on Gene Expression and Transcriptional Programs

Following an extensive review of the scientific literature, no specific studies detailing the effects of this compound on gene expression and transcriptional programs in cellular models could be identified. Research on the direct impact of this particular chemical compound on global or targeted gene expression, including the generation of data suitable for comprehensive tables, appears to be unavailable in the public domain at this time.

However, studies on closely related analogs, such as 5-Bromo-2'-deoxyuridine (BrdU) and other 2'-fluoro-modified nucleosides, provide some insights into the potential mechanisms by which such compounds could influence gene expression. It is important to note that these findings are not directly applicable to this compound and should be interpreted with caution.

Research on the analog 5-Bromo-2'-deoxyuridine (BrdU) has shown that its incorporation into DNA can lead to significant alterations in gene expression. One of the primary mechanisms identified is the disruption of nucleosome positioning. nih.gov This disruption can lead to the activation and transcription of genes that are normally repressed. nih.gov For instance, in yeast cells, the presence of BrdU in the genome was associated with enhanced expression of the BAR1 gene, a phenomenon linked to the destabilization of nucleosome arrays on the promoter region. nih.gov

Furthermore, studies in mammalian cells have demonstrated that BrdU can influence transcriptional activity. In WI-38 human diploid fibroblasts, the incorporation of BrdU into DNA resulted in an altered base composition of the RNA synthesized in vitro, with an increase in GMP and a decrease in AMP incorporation. nih.gov This suggests that the substitution of thymidine with BrdU can directly affect the transcriptional fidelity and output of the cellular machinery. nih.gov In a mouse myoblast cell line, BrdU was found to block myogenic differentiation by suppressing the expression of the myogenic determination gene, MyoD1. nih.gov This indicates that BrdU can selectively target and extinguish the expression of key regulatory genes that are critical for specific cellular differentiation pathways. nih.gov

Another related compound, 5-fluorouridine (B13573) , has been shown to induce diverse changes in gene expression patterns during apoptosis in HCT-116 colorectal carcinoma cells. nih.gov Treatment with 5-fluorouridine led to the upregulation of a significant number of genes, including a cluster of growth factors, cytokines, and chemokines such as interleukin-3, interleukin-4, B-cell growth factor 1, and stem cell growth factor. nih.gov Concurrently, a large number of other genes were downregulated. nih.gov These findings suggest that fluorinated pyrimidine analogs can trigger complex transcriptional responses that are not solely due to a global inhibition of RNA synthesis. nih.gov

While these findings on analog compounds are informative, the specific effects of the 2'-fluoro group in combination with the 5-bromo substitution in This compound on gene expression remain uninvestigated. The unique electronegativity and steric properties of the fluorine atom at the 2' position could potentially lead to distinct interactions with DNA and the transcriptional machinery, resulting in a unique gene expression profile that cannot be directly extrapolated from its non-fluorinated or non-brominated counterparts. Therefore, dedicated research, including transcriptomic studies such as RNA-sequencing, would be necessary to elucidate the precise impact of this compound on cellular gene expression and transcriptional programs.

Antiviral Research Applications of 5 Bromo 2 Deoxy 2 Fluorouridine and Its Analogs

In Vitro Efficacy Against Viral Pathogens

The antiviral spectrum of 5-Bromo-2'-deoxy-2'-fluorouridine and its analogs has been evaluated against several medically important viruses. Laboratory studies have demonstrated their ability to inhibit viral replication in cell cultures, providing crucial preliminary data for their potential therapeutic use.

Activity against Herpes Simplex Virus Subtypes

Analogs of this compound have shown notable activity against Herpes Simplex Virus (HSV), the causative agent of oral and genital herpes. Research has highlighted a significant difference in the efficacy of these compounds against the two main subtypes, HSV-1 and HSV-2.

One closely related analog, (E)-5-(2-bromovinyl)-2'-deoxyuridine, has demonstrated potent inhibitory effects on HSV-1 replication, with a 50% inhibitory dose (ID50) in the range of 0.01-0.02 microMolar nih.gov. In stark contrast, its activity against HSV-2 is considerably weaker, with ID50 values approximately 100 to 1000 times higher, falling in the range of 8-25 microMolar nih.gov. This subtype-specific activity underscores the importance of the viral thymidine (B127349) kinase in the activation of this class of compounds.

| Compound | Virus Subtype | In Vitro Efficacy (ID50) |

|---|---|---|

| (E)-5-(2-bromovinyl)-2'-deoxyuridine | Herpes Simplex Virus Type 1 (HSV-1) | 0.01-0.02 µM |

| (E)-5-(2-bromovinyl)-2'-deoxyuridine | Herpes Simplex Virus Type 2 (HSV-2) | 8-25 µM |

Inhibition of Flavivirus Replication (e.g., Yellow Fever Virus, Hepatitis C Virus, Bovine Viral Diarrhea Virus)

The Flaviviridae family includes a number of significant human pathogens, and research has explored the efficacy of this compound analogs against several of its members.

A 2′-fluoro,2′-bromouridine phosphate (B84403) prodrug, designated as C9, has shown potent in vitro activity against Yellow Fever Virus (YFV) nih.gov. In human hepatoma (Huh-7) cells, this compound exhibited a 50% effective concentration (EC50) of 0.9 ± 0.8 µM nih.gov. Its efficacy was even more pronounced in primary human monocyte-derived macrophages (MDMs), with an EC50 of 0.4 ± 0.1 µM nih.gov.

In the context of Hepatitis C Virus (HCV), β-D-2′-Br,2′-F-uridine phosphoramidate (B1195095) diastereomers have been identified as potent pan-genotypic inhibitors nih.gov. These compounds are designed to be efficiently converted into their active triphosphate form within the host cell.

Bovine Viral Diarrhea Virus (BVDV), another member of the Flaviviridae family, is often used as a surrogate model for HCV research due to similarities in their replication mechanisms ankara.edu.tr. While specific data for this compound against BVDV is limited, a cyclic urea (B33335) derivative, compound-1453, has been shown to inhibit BVDV replication with an EC50 ranging from 1.5 to 4.5 µM nih.gov.

| Compound Analog | Virus | Cell Line | In Vitro Efficacy (EC50) |

|---|---|---|---|

| 2′-fluoro,2′-bromouridine phosphate prodrug (C9) | Yellow Fever Virus (YFV) | Huh-7 | 0.9 ± 0.8 µM |

| 2′-fluoro,2′-bromouridine phosphate prodrug (C9) | Yellow Fever Virus (YFV) | MDM | 0.4 ± 0.1 µM |

| β-D-2′-Br,2′-F-uridine phosphoramidate | Hepatitis C Virus (HCV) | N/A | Potent pan-genotypic inhibitor |

| Cyclic urea derivative (Compound-1453) | Bovine Viral Diarrhea Virus (BVDV) | N/A | 1.5 - 4.5 µM |

Evaluation in Influenza Virus Models

While research into the direct effects of this compound on influenza viruses is not extensively documented in publicly available literature, studies on other fluorinated nucleoside analogs provide insights into the potential of this class of compounds. For instance, 4'-fluorouridine (B8696964) has demonstrated efficacy against avian influenza in both in vitro and in vivo models news-medical.net. Similarly, 2'-deoxy-2'-fluoroguanosine (B44010) has shown anti-influenza virus activity in cell culture nih.gov. These findings suggest that the unique properties of fluorine-substituted nucleosides could be harnessed to develop effective anti-influenza agents. However, further investigation is required to specifically evaluate the activity of this compound and its close uridine (B1682114) analogs against various strains of influenza A and B viruses.

Elucidation of Antiviral Mechanisms

Understanding the molecular mechanisms by which this compound and its analogs exert their antiviral effects is crucial for their development as therapeutic agents. Research has primarily focused on their ability to interfere with the synthesis of viral genetic material.

Inhibition of Viral Nucleic Acid Polymerases

A primary mechanism of action for many nucleoside analogs, including those related to this compound, is the inhibition of viral nucleic acid polymerases. These enzymes are essential for the replication of the viral genome.

Once inside a host cell, these nucleoside analogs are phosphorylated to their active triphosphate form. This active metabolite can then act as a competitive inhibitor of the natural nucleotide, binding to the active site of the viral polymerase. For instance, the triphosphate form of a 2′-α-fluoro, 2′-β-bromouridine analog has been shown to inhibit the RNA-dependent RNA polymerase of Yellow Fever Virus osti.gov. This inhibition occurs because once the analog is incorporated into the growing nucleic acid chain, it acts as a chain terminator, preventing further elongation of the viral genome osti.gov. This premature termination of nucleic acid synthesis effectively halts viral replication.

Disruption of Viral Genome Replication and Assembly

Beyond direct polymerase inhibition, the incorporation of these altered nucleosides into the viral genome can lead to a dysfunctional template, further disrupting the replication process. Studies on the analog (E)-5-(2-bromovinyl)-2'-deoxyuridine have shown that it can be incorporated into the DNA of Herpes Simplex Virus type 1 nih.govosti.gov. The presence of this unnatural base within the viral DNA can interfere with subsequent rounds of replication and transcription.

Studies on Mechanisms of Antiviral Resistance to this compound and its Analogs

The emergence of drug-resistant viral strains is a significant challenge in antiviral chemotherapy. For nucleoside analogs like this compound, understanding the mechanisms by which viruses develop resistance is crucial for the development of new therapeutic strategies. Resistance to this class of compounds primarily arises from specific genetic mutations in viral enzymes that are key to the drug's mechanism of action. These alterations can prevent the activation of the drug or reduce its ability to inhibit viral replication.

The primary mechanisms of resistance to nucleoside analogs, including 2'-fluoro-pyrimidine nucleosides, involve mutations in two key viral enzymes: thymidine kinase (TK) and DNA polymerase. For the drug to be effective, it must first be phosphorylated to its active triphosphate form. This initial phosphorylation step is often carried out by a virus-encoded thymidine kinase. Subsequently, the viral DNA polymerase incorporates the activated drug into the growing viral DNA chain, leading to the termination of replication.

Alterations in Viral Thymidine Kinase

Mutations in the viral thymidine kinase (TK) gene are the most common cause of resistance to nucleoside analogs that are dependent on this enzyme for activation. These mutations can manifest in several ways:

Thymidine Kinase Deficiency: Some mutations can lead to a complete loss of TK activity. This is often due to frameshift mutations (insertions or deletions of nucleotides) that result in a premature termination of the protein, rendering it non-functional. Viruses with a TK-deficient phenotype are unable to phosphorylate this compound, thus preventing its activation and rendering the drug ineffective.

Altered Substrate Specificity: Other mutations may not eliminate TK activity entirely but can alter the enzyme's substrate specificity. These are typically point mutations that change a single amino acid in the protein. The resulting enzyme may still be able to phosphorylate the natural substrate, thymidine, but has a reduced affinity for the nucleoside analog. This reduced phosphorylation efficiency leads to lower levels of the active drug within the infected cell, resulting in a resistant phenotype.

Research on acyclovir-resistant Herpes Simplex Virus (HSV) isolates has provided a framework for understanding these resistance mechanisms. A significant percentage of these resistant strains exhibit mutations in the TK gene.

| Type of TK Mutation in Acyclovir-Resistant HSV | Frequency | Description |

| Frameshift (Insertions/Deletions) | ~50% | Often occur in homopolymer regions of Gs or Cs, leading to non-functional, truncated TK proteins. |

| Point Mutations | ~50% | Single nucleotide changes leading to amino acid substitutions in conserved or non-conserved regions of the TK gene, altering substrate specificity. |

Modifications in Viral DNA Polymerase

While less common than TK mutations, alterations in the viral DNA polymerase can also confer resistance to nucleoside analogs. These mutations typically occur in regions of the enzyme that are responsible for binding the nucleoside triphosphate or in domains that are critical for the enzyme's catalytic activity.

A mutated DNA polymerase may have a reduced affinity for the triphosphate form of this compound, even if the drug is successfully activated by thymidine kinase. This means the enzyme is less likely to incorporate the drug into the viral DNA, allowing replication to proceed. In some instances, mutations in the DNA polymerase can lead to cross-resistance, where the virus becomes resistant to multiple nucleoside analogs.

In Vitro Selection of Resistant Viruses

The study of antiviral resistance often involves the in vitro selection of resistant viral strains. This process involves exposing the virus to gradually increasing concentrations of the antiviral drug over multiple passages. This selective pressure favors the growth of viral variants that have acquired mutations conferring resistance.

Studies on the in vitro selection of HIV-1 resistance to 2',3'-didehydro-2',3'-dideoxy-5-fluorocytidine (d4FC), a related 2'-fluoro-pyrimidine nucleoside analog, have identified specific mutations in the reverse transcriptase (the viral polymerase in retroviruses) that lead to resistance. While the specific virus and polymerase differ, the principles of resistance development are analogous.

| Compound | Selected Mutation(s) in Viral Polymerase | Fold-Resistance |

| d-d4FC | K65R | Low-level |

| d-d4FC | I63L and K70E | 16-fold |

| l-d4FC | M184I or M184V | - |

These findings highlight how different analogs can select for distinct resistance mutations and that the level of resistance can vary depending on the specific genetic alteration. The stochastic nature of mutation development means that multiple genetic pathways can lead to a resistant phenotype.

Cross-Resistance

A significant concern in antiviral therapy is the potential for cross-resistance, where resistance to one drug confers resistance to other, often structurally related, drugs. For nucleoside analogs, cross-resistance is frequently observed among compounds that share a similar activation pathway or target. For example, a virus that has become resistant to one TK-dependent nucleoside analog due to a deficient TK will likely be resistant to other nucleosides that also require TK for activation.

However, cross-resistance is not always complete. A virus with a TK mutation that alters substrate specificity for one analog may retain sensitivity to another analog that is a better substrate for the mutated enzyme. Similarly, viruses with DNA polymerase mutations may exhibit varying levels of resistance to different nucleoside analogs. Understanding these patterns of cross-resistance is essential for designing effective second-line therapies for patients infected with drug-resistant viruses.

Anticancer Research Applications of 5 Bromo 2 Deoxy 2 Fluorouridine and Its Analogs

Evaluation of Antineoplastic Effects in Preclinical Cell Culture Models

The antineoplastic potential of 5-Bromo-2'-deoxy-2'-fluorouridine and its analogs has been evaluated in various preclinical models, demonstrating significant cytotoxic and genotoxic effects in cancer cells. These thymidine (B127349) analogs are designed to interfere with DNA synthesis and repair, leading to cell death in rapidly proliferating tumor cells.

One of the key analogs, 5-Bromo-2'-deoxyuridine (B1667946) (BrdU), is widely used to identify proliferating cancer cells in vitro. caymanchem.com Its incorporation into DNA during the S phase of the cell cycle is a well-established method for marking cells undergoing division. caymanchem.comnih.gov However, beyond its use as a marker, BrdU itself exhibits cytotoxic properties. Studies have shown that BrdU can induce gene and chromosomal mutations. nih.gov The incorporation of BrdU into the DNA double helix can cause structural changes, destabilize nucleosomes, and alter gene expression, which can contribute to its anticancer effects, especially when combined with stressors like ionizing radiation. nih.govnih.gov Another analog, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), has demonstrated even higher cytotoxicity and genotoxicity than BrdU in Chinese hamster ovary (CHO) cells. nih.gov

The radiolabeled form, 5-[76Br]bromo-2'-fluoro-2'-deoxyuridine (76Br-BFU), has been validated as a marker for tumor proliferation in animal models. researchgate.net In fibrosarcoma-bearing mice, the uptake of 76Br-BFU into tumor DNA correlated excellently with the labeling index, a measure of cell proliferation. researchgate.net This demonstrates the compound's ability to be incorporated into the DNA of malignant cells.

Duplex drugs, which link two different nucleoside analogs, have also been explored. A compound linking 2'-deoxy-5-fluorouridine (5-FdU) with 3'-C-ethynylcytidine (ECyd) showed a potent cytotoxic effect at low micromolar concentrations in hepatoblastoma cell lines (HUH6 and HepT1). nih.gov This effect was more pronounced than an equimolar mixture of the individual drugs and was shown to induce a shift towards apoptosis in the cancer cells. nih.gov

Table 1: Preclinical Cytotoxicity of 5-Bromo-2'-deoxyuridine Analogs

| Compound/Analog | Cell Line(s) | Observed Effect(s) | Reference(s) |

|---|---|---|---|

| 5-Bromo-2'-deoxyuridine (BrdU) | Chinese hamster ovary (CHO) | Induces gene and chromosomal mutations. | nih.gov |

| 5-Ethynyl-2'-deoxyuridine (EdU) | Chinese hamster ovary (CHO) | Higher cytotoxicity and genotoxicity compared to BrdU. | nih.gov |

| 2'-deoxy-5-fluorouridine (5-FdU) linked with 3'-C-ethynylcytidine (ECyd) | HUH6, HepT1 (Hepatoblastoma) | Potent cytotoxic effect; induction of apoptosis. | nih.gov |

| 3-p-bromophenyl-1-ethyl-5-methylidenedihydrouracil (U-359) | MCF-7 (Breast Cancer) | Significant cytotoxicity with an IC₅₀ value of 3.8 μM. | mdpi.com |

Cellular and Molecular Targets in Malignant Cells

The anticancer activity of this compound and its analogs stems from their interaction with several key cellular and molecular pathways involved in cell proliferation and survival.

A primary mechanism for many fluoropyrimidine analogs is the inhibition of thymidylate synthase (TS). This enzyme is critical for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. semanticscholar.org The active metabolite of 5-fluorouracil (B62378) (5-FU), 5-fluoro-2'-deoxyuridine (B1346552) 5'-monophosphate (FdUMP), is a potent inhibitor of TS. semanticscholar.orgresearchgate.net By forming a stable covalent complex with the enzyme, FdUMP blocks the synthesis of dTMP, leading to a depletion of the deoxythymidine triphosphate (dTTP) pool, which in turn inhibits DNA replication and repair, ultimately causing cell death. semanticscholar.orgnih.gov

While 5-fluoro analogs are classic TS inhibitors, 5-bromo analogs also interact with the enzyme. Research has shown that thymidylate synthetase can catalyze the dehalogenation of 5-bromo-2'-deoxyuridylate (BrdUMP). nih.gov This interaction provides direct evidence for the formation of intermediate complexes between the enzyme and the analog, supporting the general mechanism of action at this active site. nih.gov Other analogs, such as 5-(Trifluoromethyl)-2'-deoxyuridine 5'-Monophosphate, are also known mechanism-based inhibitors of thymidylate synthase. acs.org

In addition to targeting DNA synthesis, certain uridine (B1682114) analogs can disrupt RNA metabolism. The nucleoside analog 5-fluorouridine (B13573), a metabolite of 5-FU, has been shown to be incorporated into RNA. This incorporation can interfere with various aspects of RNA processing and function. researchgate.netnih.gov Specifically, 5-fluorouridine strongly inhibits the production of mature 18S and 28S ribosomal RNA (rRNA). researchgate.net It appears to affect the maturation process of the initial 45S ribosomal precursor RNA without affecting its methylation, suggesting that the analog disrupts other critical steps in the synthesis of functional ribosomes. researchgate.net This disruption of ribosome biogenesis can halt protein synthesis and contribute significantly to the compound's cytotoxic effects.

DNA methylation is a crucial epigenetic mechanism that regulates gene expression, and its dysregulation is a hallmark of cancer. DNA methyltransferases (DNMTs) are the enzymes responsible for this process. Some pyrimidine (B1678525) nucleoside analogs have been identified as inhibitors of DNMTs. For instance, the related analog 5-Fluoro-2'-deoxycytidine (FdCyd) is a known DNMT inhibitor. medchemexpress.com Its incorporation into DNA can trap DNMT enzymes, leading to their degradation and a subsequent global reduction in DNA methylation. This can lead to the re-expression of silenced tumor suppressor genes and induce cell cycle arrest. medchemexpress.comnih.gov

Synergistic Interactions in Combination Therapies with Other Antimetabolites

The efficacy of pyrimidine analogs like this compound can be significantly enhanced when used in combination with other anticancer agents, particularly other antimetabolites. This synergistic approach allows for multi-target attacks on cancer cell metabolism, often leading to greater therapeutic effects.

A notable example involves the combination of 5'-deoxy-5-fluorouridine (DFUR), a prodrug of 5-FU, with (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU). BVDU significantly increases the plasma levels and prolongs the half-life of 5-FU generated from DFUR. nih.gov This enhancement leads to a marked increase in antitumor activity. For instance, in mice with adenocarcinoma 755, DFUR at 100 mg/kg showed little activity alone but achieved 96% tumor growth inhibition when combined with BVDU. nih.gov This synergistic effect allows for the use of lower doses of DFUR to achieve a potent antitumor response. nih.govnih.gov

Similarly, various deoxyuridine analogs have been shown to synergistically enhance the cytotoxicity of 5-fluorouracil (5-FU) in cancer cell lines. nih.govoncoscience.us The combination of 5-hydroxymethyl-2'-deoxyuridine (B45661) (hmUdR) with 5-FU resulted in a dramatic increase in DNA single-strand breaks in replicating cancer cells, leading to S-phase arrest and necrotic cell death. nih.govoncoscience.us Other studies have demonstrated synergy between 5-FU and compounds like allicin (B1665233) or diosmetin (B1670712) in colorectal and lung cancer cells, allowing for a reduction in the required dose of 5-FU. mdpi.commdpi.com Furthermore, early in vitro studies explored the combination of 5-bromo-2'-deoxyuridine with the antimetabolite methotrexate, noting a synergistic effect in radiosensitization. nih.gov

Table 2: Synergistic Combination Therapies Involving Uracil (B121893)/Uridine Analogs

| Analog Combination | Cancer Model | Outcome | Reference(s) |

|---|---|---|---|

| 5'-deoxy-5-fluorouridine (DFUR) + (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) | Adenocarcinoma 755 (mice) | Marked enhancement of antitumor activity; allowed for lower effective doses of DFUR. | nih.govnih.govnih.gov |

| 5-Fluorouracil (FU) + 5-hydroxymethyl-2'-deoxyuridine (hmUdR) | Solid tumor cell lines | Synergistic cytotoxicity; increased DNA single-strand breaks and S-phase arrest. | nih.govoncoscience.us |

| 5-Bromo-2'-deoxyuridine + Methotrexate | L Cells (in vitro) | Drug synergism in radiosensitization. | nih.gov |

| 5-Fluorouracil (5-FU) + Allicin | Lung and Colorectal carcinoma cells | Enhanced antiproliferative effect compared to single agents. | mdpi.com |

| 5-Fluorouracil (5-FU) + Diosmetin | HCT-116 (Colorectal cancer) | Synergistic effect, allowing a three-fold reduction in the IC₅₀ of 5-FU. | mdpi.com |

Table of Compound Names

| Abbreviation / Trivial Name | Full Chemical Name |

| 76Br-BFU | 5-[76Br]bromo-2'-fluoro-2'-deoxyuridine |

| 5-FU | 5-Fluorouracil |

| 5-FdU / FdUrd | 5-Fluoro-2'-deoxyuridine |

| BrdU / BrdUrd | 5-Bromo-2'-deoxyuridine |

| BrdUMP | 5-Bromo-2'-deoxyuridylate |

| BVDU | (E)-5-(2-bromovinyl)-2'-deoxyuridine |

| DFUR | 5'-deoxy-5-fluorouridine |

| dTMP | deoxythymidine monophosphate |

| dTTP | deoxythymidine triphosphate |

| ECyd | 3'-C-ethynylcytidine |

| EdU | 5-ethynyl-2'-deoxyuridine |

| FdCyd | 5-Fluoro-2'-deoxycytidine |

| FdUMP | 5-fluoro-2'-deoxyuridine 5'-monophosphate |

| hmUdR | 5-hydroxymethyl-2'-deoxyuridine |

| U-359 | 3-p-bromophenyl-1-ethyl-5-methylidenedihydrouracil |

Advanced Research Methodologies and Diagnostic Applications Utilizing 5 Bromo 2 Deoxy 2 Fluorouridine and Analogs

Proliferation Markers and Cell Kinetic Studies

5-Bromo-2'-deoxy-2'-fluorouridine and its analogs, particularly 5-bromo-2'-deoxyuridine (B1667946) (BrdU), have become indispensable tools in the study of cell proliferation and kinetics. These thymidine (B127349) analogs are incorporated into newly synthesized DNA during the S phase of the cell cycle, providing a powerful method for labeling and tracking dividing cells. novusbio.combio-rad-antibodies.comcreative-diagnostics.com This principle underpins a variety of sophisticated research methodologies, from immunocytochemical detection to advanced in vivo imaging techniques.

Immunocytochemical and Flow Cytometric Detection of DNA Synthesis (e.g., BrdU Labeling)

The detection of incorporated brominated deoxyuridine analogs is a cornerstone of modern cell proliferation assays. abcam.comcellsignal.com The most common of these analogs, 5-bromo-2'-deoxyuridine (BrdU), can be readily identified within cells using specific monoclonal antibodies. nih.govsigmaaldrich.com This technique offers a non-radioactive alternative to the traditional [3H]thymidine incorporation method. creative-diagnostics.com

Immunocytochemistry: Following the administration of BrdU to cells in vitro or in vivo, the cells are fixed to preserve their morphology. nih.govroche.com A crucial step in the process is DNA denaturation, which is necessary to expose the incorporated BrdU to the antibody. bio-rad-antibodies.comcellsignal.com This is often achieved using acid treatment, heat, or enzymatic digestion with nucleases like DNase I. bio-rad-antibodies.comcreative-diagnostics.comnih.gov Once the DNA is denatured, a primary monoclonal antibody specific to BrdU is applied, followed by a secondary antibody conjugated to a fluorescent dye or an enzyme for visualization. sigmaaldrich.comroche.com This allows for the precise identification of individual cells that were actively synthesizing DNA during the BrdU labeling period. nih.gov

Flow Cytometry: This technique provides a high-throughput quantitative analysis of cell proliferation within a population. nih.govflowcytometry-embl.de Cells are labeled with BrdU, harvested, and then fixed and permeabilized. bu.edu Similar to immunocytochemistry, DNA denaturation is performed to allow anti-BrdU antibody binding. flowcytometry-embl.de The cells are then stained with a fluorescently labeled anti-BrdU antibody. bu.edu Concurrently, a fluorescent DNA dye, such as 7-amino-actinomycin D (7-AAD) or propidium (B1200493) iodide (PI), is used to stain the total DNA content of each cell. flowcytometry-embl.deresearchgate.net By analyzing the fluorescence signals using a flow cytometer, researchers can precisely quantify the percentage of cells in the S phase (BrdU positive) and correlate it with their position in the cell cycle (G0/G1, S, or G2/M phases). bio-rad-antibodies.comflowcytometry-embl.de This bivariate analysis allows for detailed cell cycle kinetic studies. novusbio.com

| Technique | Principle | Key Steps | Information Obtained |

|---|---|---|---|

| Immunocytochemistry | In situ detection of BrdU incorporated into DNA of individual cells. | BrdU labeling, cell fixation, DNA denaturation, antibody incubation, visualization. nih.govroche.com | Spatial localization of proliferating cells within tissues, morphological identification of dividing cells. nih.gov |

| Flow Cytometry | Quantitative analysis of BrdU incorporation and total DNA content in a cell population. | BrdU labeling, cell fixation and permeabilization, DNA denaturation, antibody and DNA dye staining, fluorescence analysis. flowcytometry-embl.debu.edu | Percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M), detailed cell cycle kinetics. novusbio.comflowcytometry-embl.de |

Assessment of Neuroblast Proliferation and Fate Mapping

The study of neurogenesis, the process of generating new neurons, has been significantly advanced by the use of thymidine analogs like BrdU. novusbio.comnih.gov By administering BrdU during embryonic, perinatal, or adult stages, researchers can label proliferating neuroblasts and trace their lineage and ultimate fate within the central nervous system. nih.govmdpi.com

This technique has been instrumental in mapping the temporal and spatial origins of different neuronal populations. nih.gov For instance, studies in the developing cerebellum have utilized BrdU to understand the proliferation of neuroblasts in regions like the cerebellar neuroepithelium. nih.gov However, it is crucial to acknowledge that the administration of BrdU is not without potential consequences. Research has indicated that BrdU can interfere with normal cell cycle progression and, at certain doses, may even induce apoptosis (programmed cell death) in neuroblasts. nih.govmdpi.com This highlights the importance of careful dose consideration and interpretation of results in neurogenesis studies. Despite these considerations, BrdU labeling remains a powerful tool for investigating the intricate processes of neuroblast proliferation and fate determination. nih.govnih.gov

Radiosynthesis and Application as Molecular Imaging Probes (e.g., (76)Br-BFU for Tumor Proliferation Assessment in Animal Models)

The development of radiolabeled thymidine analogs has enabled the non-invasive imaging of cell proliferation in vivo using Positron Emission Tomography (PET). nih.govradiopaedia.org PET is a powerful imaging modality that detects pairs of gamma rays emitted indirectly by a positron-emitting radionuclide. radiopaedia.org By labeling a molecule involved in a specific biological process, such as DNA synthesis, with a positron-emitting isotope, the spatial distribution of that process can be visualized and quantified within the body. mdpi.com

One such probe is 5-[76Br]bromo-2'-fluoro-2'-deoxyuridine (76Br-BFU). The radionuclide Bromine-76 (76Br) is a positron emitter with a half-life of 16.2 hours, making it suitable for PET imaging studies. nih.gov The synthesis of 76Br-BFU involves the production of 76Br via cyclotron irradiation of an appropriate target, followed by its incorporation into the precursor molecule. osti.govresearchgate.netmdpi.com

Animal studies have validated 76Br-BFU as a potential PET tracer for assessing proliferation. nih.gov Following administration in rats, 76Br-BFU showed significant incorporation into the DNA of highly proliferative tissues like the spleen and small intestine. nih.gov This uptake could be inhibited by pretreatment with hydroxyurea, a known inhibitor of DNA synthesis, confirming the proliferation-specific nature of the tracer's accumulation. nih.gov However, a significant challenge with 76Br-labeled nucleosides is in vivo debromination, which releases free 76Br-bromide into circulation. nih.govnih.gov This can lead to high background signals and complicate the interpretation of PET images. Despite these hurdles, 76Br-BFU and similar radiotracers hold promise for the non-invasive assessment of tumor proliferation in preclinical animal models. nih.govresearchgate.net

| Radiotracer | Radionuclide | Application | Key Findings in Animal Models | Challenges |

|---|---|---|---|---|

| [76Br]BrUdR | 76Br | PET imaging of cell proliferation. nih.gov | Correlated with immunohistochemical assessment of S-phase cells in metastatic melanoma. nih.gov | Fast in vivo debromination leading to high background activity. nih.govnih.gov |

| 76Br-BFU | 76Br | PET imaging of cell proliferation. nih.gov | Predominantly incorporated into DNA of high proliferation organs (spleen, small intestine) in rats. nih.gov | Potential for in vivo metabolic degradation. |

Biophysical and Structural Characterization in Research

Understanding the three-dimensional structure and biophysical properties of this compound and its analogs is crucial for interpreting their biological activity and for the rational design of new probes. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction are pivotal in providing this detailed molecular insight.

Nuclear Magnetic Resonance Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules in solution. nih.gov In the context of fluorinated nucleosides, 19F NMR is particularly valuable. scholaris.canih.gov The fluorine atom serves as a sensitive probe of the local molecular environment, and its chemical shift is highly responsive to conformational changes. nih.govrsc.org

X-ray Diffraction Studies of Nucleoside Conformations

X-ray diffraction, or X-ray crystallography, is the definitive method for determining the precise three-dimensional atomic structure of molecules in their crystalline state. This technique has been applied to halogenated nucleosides to elucidate their exact conformations and intermolecular interactions.

For instance, the crystal structure of a variant of human mitochondrial 5'(3')-deoxyribonucleotidase has been solved in a complex with 5-bromovinyldeoxyuridine 5'-monophosphate, providing detailed insight into how this analog binds to the active site of the enzyme. atomistry.com Such structural data are invaluable for understanding the mechanisms of action of these compounds and for designing more potent and selective inhibitors. While a specific crystal structure for this compound was not identified in the provided search results, the existence of structural data for closely related brominated and fluorinated nucleosides demonstrates the utility and feasibility of this technique for characterizing this class of compounds.

Ecological and Microbiological Research Applications (e.g., DNA-Based Microbial Community Analysis)

The core principle involves introducing a labeled substrate (e.g., a specific carbon source) along with the nucleoside analog into an environmental sample. wikipedia.org Microorganisms that consume the substrate and are actively dividing will incorporate the analog into their newly synthesized DNA. This "labeled" DNA can then be separated from the DNA of inactive or non-proliferating microbes, allowing for the identification of the active community members through subsequent molecular analyses. wikipedia.org

One of the primary techniques employed is DNA-based Stable Isotope Probing (SIP). In a typical DNA-SIP experiment, a substrate enriched with a stable isotope (like ¹³C or ¹⁵N) is introduced. Actively metabolizing microorganisms incorporate the heavy isotope into their biomass, including their DNA. This density difference allows for the separation of "heavy" labeled DNA from "light" unlabeled DNA via density gradient ultracentrifugation. nih.govyoutube.com The separated DNA fractions can then be subjected to sequencing to identify the organisms that assimilated the labeled substrate.

Halogenated nucleosides like BrdU offer an alternative labeling method. The bromine atom in BrdU increases the density of the DNA into which it is incorporated. wikipedia.org This density shift, similar to that in SIP, enables the separation of the DNA from actively growing microorganisms. wikipedia.org Subsequent sequencing of this labeled DNA reveals the identity of the microbial taxa that were active in the presence of a specific substrate. wikipedia.org

Detailed Research Findings with Analog Compounds:

Research utilizing BrdU has provided significant insights into microbial community dynamics. For example, it has been used to identify microorganisms that respond to specific carbon substrates in diverse environments such as soil and aquatic ecosystems. wikipedia.org By adding a particular carbon source to an environmental sample, researchers can stimulate the growth of microbes capable of utilizing that substrate. wikipedia.org These organisms incorporate BrdU into their DNA as they proliferate. wikipedia.org Through immunocapture techniques or density gradient centrifugation, the BrdU-labeled DNA can be isolated and sequenced, thereby identifying the key players in the degradation of the specific carbon source. wikipedia.org

While this method is powerful, it is not without its limitations. It is not guaranteed that all microorganisms in an environmental sample can incorporate BrdU during DNA synthesis. wikipedia.org This could lead to certain active populations going undetected. Additionally, there is a potential bias towards identifying microorganisms with genomes rich in adenine (B156593) and thymine. wikipedia.org

The introduction of a fluorine atom at the 2'-position of the deoxyribose sugar, as in this compound, could potentially offer altered biochemical properties compared to BrdU. Fluorine substitution is known to affect the conformation and stability of the nucleoside structure. mdpi.comnih.gov While speculative without direct experimental evidence in microbial ecology, such modifications could influence the efficiency of incorporation by microbial DNA polymerases or the stability of the labeled DNA, potentially refining the precision of these labeling techniques.

Hypothetical Data from a DNA-Based Microbial Community Analysis:

The following interactive table illustrates the type of data that could be generated from a hypothetical study using a halogenated nucleoside analog to identify active microbial community members in a soil sample amended with a specific pollutant.

| Microbial Genus | Relative Abundance (Control Sample) | Relative Abundance (Amended Sample - Labeled DNA) | Fold Change |

| Pseudomonas | 5% | 25% | 5.0 |

| Bacillus | 8% | 15% | 1.9 |

| Rhodococcus | 3% | 18% | 6.0 |

| Arthrobacter | 6% | 10% | 1.7 |

| Flavobacterium | 4% | 2% | 0.5 |

| Streptomyces | 7% | 3% | 0.4 |

In this hypothetical scenario, the significant increase in the relative abundance of Pseudomonas and Rhodococcus in the labeled DNA fraction from the amended sample would strongly suggest their active involvement in the degradation of the added pollutant.

Perspectives and Future Directions in 5 Bromo 2 Deoxy 2 Fluorouridine Research

Addressing Unresolved Questions in Biological Activity

The foundational knowledge of 5-Bromo-2'-deoxy-2'-fluorouridine suggests it functions as an antineoplastic agent by interfering with DNA and RNA synthesis and can act as a prodrug bocsci.com. However, a detailed understanding of its mechanism and full spectrum of biological activities remains incomplete. Future research must address several pivotal questions that arise from the compound's unique structure, drawing parallels with its well-studied relatives, 5-Bromo-2'-deoxyuridine (B1667946) (BrdU) and 5-Fluoro-2'-deoxyuridine (B1346552) (FUDR).

A primary unresolved question is the precise molecular mechanism of its cytotoxic action. While its analog BrdU is known to be incorporated into DNA during the S phase of the cell cycle, serving as a marker for cell proliferation sigmaaldrich.comnih.gov, it is also known to cause mutations and exhibit toxicity wikipedia.orgnih.gov. Conversely, FUDR primarily acts as a prodrug for 5-fluorouracil (B62378) (5-FU), which is metabolized to 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP), a potent inhibitor of thymidylate synthase nih.govtcichemicals.com. It is crucial to determine whether this compound exerts its effects primarily through incorporation into nucleic acids, direct enzyme inhibition by its metabolites, or a combination of both pathways. The interplay between the C5-bromine and the C2'-fluorine in modulating these pathways is a key area for investigation. Does the 2'-fluoro group alter the substrate specificity for DNA polymerases or the susceptibility of the incorporated nucleoside to DNA repair mechanisms?

Furthermore, the full range of its biological targets is yet to be defined. While its antineoplastic properties are noted bocsci.com, its potential as an antiviral agent or a radiosensitizer—roles in which other halogenated nucleosides have shown promise—is an open field of inquiry. For example, BrdU has been studied as a radiosensitizer wikipedia.org, and various 2'-fluoro-modified nucleosides have been evaluated for antiviral activity. Systematic evaluation of this compound against a broad panel of viruses and as an adjunct to radiotherapy in cancer models is a logical next step. Understanding its effect on DNA synthesis in virus-infected cells, similar to studies conducted with BrdU in polyoma virus-infected cells, could reveal novel therapeutic applications nih.gov.

Finally, the basis for its selective toxicity towards cancer cells over normal tissues needs to be elucidated. This involves studying its uptake, metabolic activation (phosphorylation), and catabolism in different cell types to identify the enzymatic determinants of its activity and potential mechanisms of resistance.

Innovations in Analog Design for Targeted Biological Perturbation

The structural scaffold of this compound offers a versatile platform for the design of novel analogs with enhanced potency, selectivity, and tailored biological functions. Future research should focus on innovative chemical modifications to perturb biological systems with greater precision.

One promising direction is the development of prodrugs designed for targeted activation. Building on the concept that this compound can function as a prodrug bocsci.com, new derivatives could be engineered to be cleaved and activated by enzymes that are overexpressed in specific tumor microenvironments. An analogous strategy has been explored with 5-fluoro-2'-deoxyuridine, where phosphoramidate (B1195095) analogs were designed to release active metabolites within the cell to function as irreversible inhibitors of thymidylate synthase nih.gov. Applying this concept, researchers could design phosphoramidate or other bioreversible derivatives of this compound to improve its therapeutic index.

Another avenue for innovation lies in modifying the sugar moiety to alter the compound's pharmacokinetic properties and biological activity. The synthesis of L-nucleosides, the enantiomers of the natural D-nucleosides, has in some cases led to compounds with equal or greater potency and different toxicity profiles nih.gov. The synthesis and biological evaluation of the L-enantiomer of this compound could yield a novel therapeutic candidate. Structure-activity relationship (SAR) studies, which have been crucial for developing other nucleoside analogs nih.govmdpi.com, will be essential in guiding these designs.

Furthermore, the creation of analogs for use as biological tools is a significant area of research. Inspired by the development of 5-ethynyl-2′-deoxyuridine (EdU) as a superior alternative to BrdU for labeling proliferating cells nih.gov, one could envision designing an analog of this compound that incorporates a bioorthogonal handle (like an alkyne or azide). Such a molecule would allow for "click" chemistry-based detection, potentially offering a tool to trace the specific metabolic fate and interactions of a dually halogenated nucleoside within the cell without the need for harsh DNA denaturation methods required for antibody-based detection of BrdU.

| Analog Design Strategy | Rationale | Potential Application | Relevant Analog Precedent |

| Phosphoramidate Prodrugs | Targeted intracellular release of the active monophosphate, potentially bypassing resistance mechanisms and enhancing enzyme inhibition. | Cancer Therapy | 5-Fluoro-2'-deoxyuridine Phosphoramidates nih.gov |

| L-Nucleoside Synthesis | To explore stereochemical effects on activity and toxicity; L-analogs can have different enzyme interactions and metabolic stability. | Antiviral, Cancer Therapy | 2'-deoxy-2',2'-difluoro-L-erythro-pentofuranosyl nucleosides nih.gov |

| Bioorthogonal Tags (e.g., Alkyne) | To enable "click" chemistry-based detection for studying metabolic fate and localization without harsh denaturation methods. | Cell Biology Research, Diagnostics | 5-Ethynyl-2′-deoxyuridine (EdU) nih.gov |

| Glycosidic Bond Modification | To increase resistance to enzymatic cleavage by phosphorylases, thereby prolonging the half-life and bioavailability. | Cancer and Antiviral Therapy | Carba-nucleosides (not in provided context, but a known strategy) |

Interdisciplinary Approaches in Nucleoside Analog Research

Maximizing the scientific and therapeutic value of this compound will require a convergence of expertise from multiple scientific disciplines. The future of research in this area is inherently interdisciplinary, integrating chemistry, biology, medicine, and computational science.

Structural and Computational Biology: A critical step is to determine the high-resolution crystal structures of this compound in complex with its potential target enzymes, such as DNA polymerases or nucleoside kinases. X-ray crystallography studies, similar to those performed on 5-fluoro-2'-deoxy-β-uridine nih.gov, can reveal the precise atomic interactions that govern its biological activity and provide a rational basis for the design of improved analogs. This experimental work should be complemented by computational modeling and simulation. These computational structural biology approaches can predict binding affinities, elucidate dynamic conformational changes, and help understand the mechanisms of drug action and resistance at a molecular level researchgate.netsemanticscholar.org.

Chemical Biology and Proteomics: The development of chemical probes based on the this compound scaffold will be instrumental in identifying its full spectrum of cellular binding partners. Attaching affinity tags or photo-crosslinking groups to the molecule can enable affinity purification or covalent capture of target proteins, which can then be identified using mass spectrometry-based proteomics. This approach can uncover novel mechanisms of action or off-target effects.

Neuroscience and Developmental Biology: Given the extensive use of its analog BrdU in neurogenesis research to label and trace newly divided cells nih.govnih.govnih.gov, it is worth exploring whether this compound or its derivatives could serve as alternative or complementary tools. Investigating its incorporation, potential toxicity, and long-term effects on cell differentiation and survival in the central nervous system could provide valuable insights for developmental biology, albeit with caution regarding its potential mutagenicity wikipedia.org.

Materials Science and Nanotechnology: An emerging interdisciplinary frontier is the use of unique chemical structures in materials science. While a direct application for this compound is not immediately apparent, the principles of using halogenated heterocycles, such as 5-bromo-2-fluoropyridine, as building blocks for semiconductors in OLEDs demonstrate the potential for cross-disciplinary application ossila.com. A more direct link to medicine involves nanotechnology for targeted drug delivery, where encapsulating this compound in nanoparticles could improve its solubility, stability, and tumor-targeting capabilities.

By embracing these interdisciplinary perspectives, the scientific community can move beyond a one-dimensional view of this compound, fostering innovations that could lead to novel therapeutics, advanced research tools, and a deeper understanding of fundamental biological processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.